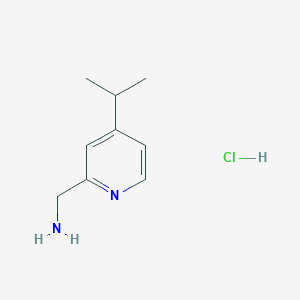
(4-Isopropylpyridin-2-yl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Isopropylpyridin-2-yl)methanamine hydrochloride is a chemical compound with a pyridine ring substituted with an isopropyl group at the 4-position and a methanamine group at the 2-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Isopropylpyridin-2-yl)methanamine hydrochloride typically involves the alkylation of 4-isopropylpyridine with a suitable methanamine derivative. The reaction is often carried out under controlled conditions to ensure high yield and purity. For instance, the reaction may involve the use of a base such as sodium hydride or potassium carbonate to deprotonate the methanamine, followed by the addition of 4-isopropylpyridine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the production. The use of catalysts and automated systems can further enhance the efficiency and consistency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Isopropylpyridin-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The methanamine group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce piperidine derivatives .
Applications De Recherche Scientifique
(4-Isopropylpyridin-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Chloropyridin-4-yl)methanamine hydrochloride: Similar in structure but with a chlorine substituent at the 2-position.
(4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride: Contains a tetrazine ring instead of a pyridine ring
Uniqueness
(4-Isopropylpyridin-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group at the 4-position and the methanamine group at the 2-position allows for unique interactions with molecular targets, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C9H15ClN2 |
|---|---|
Poids moléculaire |
186.68 g/mol |
Nom IUPAC |
(4-propan-2-ylpyridin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H14N2.ClH/c1-7(2)8-3-4-11-9(5-8)6-10;/h3-5,7H,6,10H2,1-2H3;1H |
Clé InChI |
PFCUGYSTMTVJGE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=NC=C1)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13669171.png)

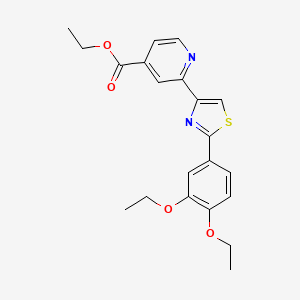
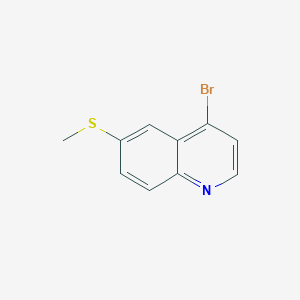
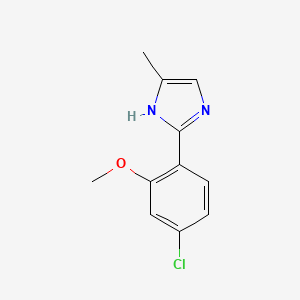
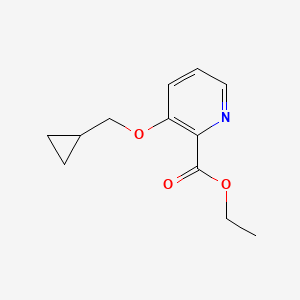
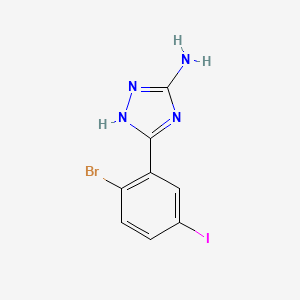
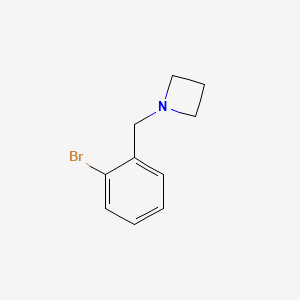
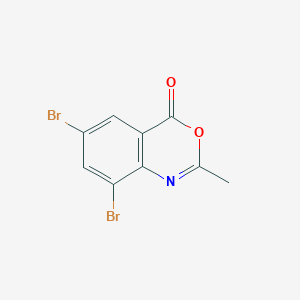
![tert-Butyl 5-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/no-structure.png)
![Ethyl 5-Fluorobenzo[c]isoxazole-3-carboxylate](/img/structure/B13669221.png)


